

An In-depth Technical Guide to Methyl 2,6-Dimethylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,6-dimethylbenzoate

Cat. No.: B077073

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of **methyl 2,6-dimethylbenzoate**. The information is intended to support research and development activities where this sterically hindered ester may be of interest.

Chemical Identity and Physical Properties

Methyl 2,6-dimethylbenzoate is an aromatic ester characterized by the presence of two methyl groups ortho to the ester functionality. This substitution pattern creates significant steric hindrance around the carbonyl group, influencing its reactivity.

Table 1: Chemical Identifiers for **Methyl 2,6-dimethylbenzoate**

Identifier	Value
IUPAC Name	methyl 2,6-dimethylbenzoate
CAS Number	14920-81-1[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [1][2]
Molecular Weight	164.20 g/mol [1][2]
SMILES	<chem>CC1=C(C(=CC=C1)C)C(=O)OC</chem> [1]
InChI Key	XJ MULMWDHLJUKP-UHFFFAOYSA-N

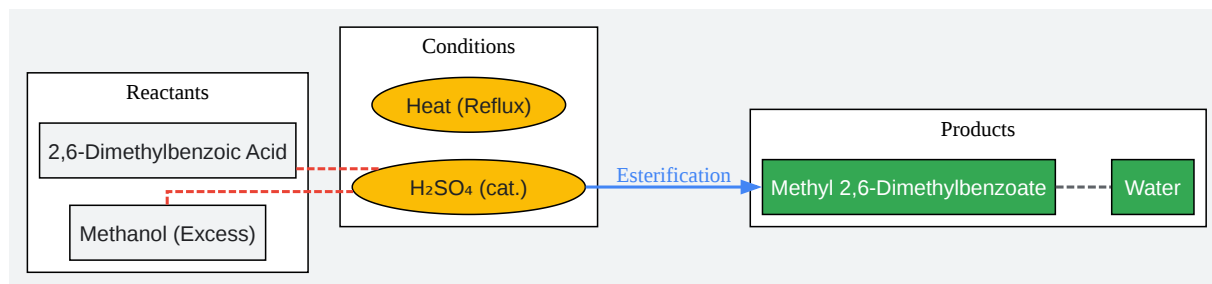
Table 2: Physical Properties of **Methyl 2,6-dimethylbenzoate**

Property	Value
Physical Form	Liquid at room temperature
Boiling Point	234.3 °C (Predicted)[3]
Density	Data not available
Solubility	Poorly soluble in water, miscible with organic solvents.

Note: Experimentally verified boiling point and density data are not readily available in the cited literature. The provided boiling point is based on a predictive model.

Synthesis and Experimental Protocol

The synthesis of **methyl 2,6-dimethylbenzoate** is most commonly achieved via the Fischer esterification of 2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst. The reaction is notably slower and requires more forcing conditions than the esterification of unhindered benzoic acids due to the steric hindrance imposed by the two ortho-methyl groups. These groups impede the nucleophilic attack of methanol on the protonated carboxyl group.



[Click to download full resolution via product page](#)

Fischer esterification of 2,6-dimethylbenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of **methyl 2,6-dimethylbenzoate**.

- **Reaction Setup:** In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine 2,6-dimethylbenzoic acid (7.5 g, 0.05 mol) and an excess of methanol (50 mL, 1.24 mol).
- **Catalyst Addition:** While swirling the flask, carefully add concentrated sulfuric acid (2.0 mL) as the catalyst.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 100 mL of cold water.
- **Extraction:** Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
- **Neutralization:** Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Vent the separatory funnel

frequently to release pressure from CO₂ evolution.

- **Final Wash:** Wash the organic layer with a saturated sodium chloride solution (50 mL).
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **methyl 2,6-dimethylbenzoate**.
- **Purification:** The crude product can be purified by vacuum distillation to obtain the final product.

Spectroscopic Data and Analysis

The structural identity and purity of **methyl 2,6-dimethylbenzoate** are confirmed through various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for **Methyl 2,6-dimethylbenzoate**

Spectroscopy	Key Features and Expected Values
^1H NMR	Aromatic Protons ($\text{C}_3\text{-H}$, $\text{C}_4\text{-H}$, $\text{C}_5\text{-H}$): $\sim 7.0\text{-}7.2$ ppm (multiplet, 3H) Ester Methyl Protons ($-\text{OCH}_3$): $\sim 3.8\text{-}3.9$ ppm (singlet, 3H) Ring Methyl Protons (Ar-CH_3): $\sim 2.3\text{-}2.4$ ppm (singlet, 6H)
^{13}C NMR	Carbonyl Carbon (C=O): $\sim 170\text{-}172$ ppm Aromatic $\text{C}_1/\text{C}_2/\text{C}_6$: $\sim 135\text{-}140$ ppm Aromatic $\text{C}_3/\text{C}_4/\text{C}_5$: $\sim 127\text{-}130$ ppm Ester Methyl Carbon ($-\text{OCH}_3$): ~ 52 ppm Ring Methyl Carbons (Ar-CH_3): $\sim 19\text{-}21$ ppm
IR Spectroscopy	C=O Stretch (Ester): $\sim 1720\text{-}1730\text{ cm}^{-1}$ (strong) C-O Stretch (Ester): $\sim 1250\text{-}1300\text{ cm}^{-1}$ (strong) Aromatic C-H Stretch: $\sim 3000\text{-}3100\text{ cm}^{-1}$ (medium) Aliphatic C-H Stretch: $\sim 2850\text{-}2960\text{ cm}^{-1}$ (medium)
Mass Spectrometry (EI)	Molecular Ion $[\text{M}]^+$: $m/z = 164$ Base Peak $[\text{M-OCH}_3]^+$: $m/z = 133$ Other Fragments: $m/z = 105, 77$

Analysis Details

- NMR Spectroscopy:** The ^1H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two ring methyl groups are equivalent, giving a single sharp peak integrating to 6 protons. The three aromatic protons will appear as a multiplet. The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbon, the ester methyl carbon, and the aromatic ring carbons, with the substituted carbons appearing at a lower field.
- Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is the strong absorption band of the ester carbonyl (C=O) group. The C-O stretching vibrations and the various C-H stretches of the aromatic and aliphatic groups provide further confirmation of the structure.
- Mass Spectrometry (MS):** In electron ionization mass spectrometry, the molecular ion peak is observed at m/z 164, corresponding to the molecular weight of the compound. The most

stable fragment and thus the base peak typically results from the loss of the methoxy radical ($-\bullet\text{OCH}_3$), yielding the 2,6-dimethylbenzoyl cation at m/z 133.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. usbio.net [usbio.net]
- 3. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2,6-Dimethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077073#methyl-2-6-dimethylbenzoate-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com